molecular formula C14H21NO3 B3110305 tert-Butyl 3-oxo-8-azaspiro[4.5]dec-1-ene-8-carboxylate CAS No. 1793108-54-9

tert-Butyl 3-oxo-8-azaspiro[4.5]dec-1-ene-8-carboxylate

Cat. No.: B3110305
CAS No.: 1793108-54-9
M. Wt: 251.32 g/mol
InChI Key: KWQVEGBPAIRQQJ-UHFFFAOYSA-N
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Description

tert-Butyl 3-oxo-8-azaspiro[4.5]dec-1-ene-8-carboxylate is a spirocyclic compound featuring a bicyclic structure with a nitrogen atom at position 8 (8-aza) and a ketone group at position 3 (3-oxo). The tert-butyl carbamate (Boc) group at the nitrogen enhances solubility and stability, making it a valuable intermediate in pharmaceutical synthesis. This compound is used in drug discovery for constructing chiral centers and rigid molecular frameworks, particularly in α-proline derivatives and kinase inhibitors .

Properties

IUPAC Name

tert-butyl 2-oxo-8-azaspiro[4.5]dec-3-ene-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-13(2,3)18-12(17)15-8-6-14(7-9-15)5-4-11(16)10-14/h4-5H,6-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWQVEGBPAIRQQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-Butyl 3-oxo-8-azaspiro[4.5]dec-1-ene-8-carboxylate typically involves the reaction of a suitable precursor with tert-butyl chloroformate under specific conditions. One common synthetic route includes the use of a spirocyclic amine as the starting material, which is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is usually carried out at low temperatures to ensure high yield and purity of the product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

tert-Butyl 3-oxo-8-azaspiro[4.5]dec-1-ene-8-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of tert-Butyl 3-oxo-8-azaspiro[4.5]dec-1-ene-8-carboxylate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit the activity of certain enzymes or receptors, leading to the modulation of cellular processes such as proliferation, apoptosis, or signal transduction . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Functional Group Analysis

The following table summarizes key structural and functional differences between the target compound and related spirocyclic derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituents/Features Applications/Notes
tert-Butyl 3-oxo-8-azaspiro[4.5]dec-1-ene-8-carboxylate (Target) C14H21NO3 251.33 8-aza, 3-oxo, Boc-protected N Intermediate for α-proline chimeras and kinase inhibitors
tert-Butyl 4-oxo-2-phenyl-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate C18H23N3O3 329.40 4-oxo, 2-phenyl, 1,3,8-triaza Research compound for drug discovery; phenyl group enhances π-π interactions
tert-Butyl 2-isopropyl-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate C15H25N3O3 295.38 4-oxo, 2-isopropyl, 1,3,8-triaza Bulky isopropyl substituent improves steric hindrance; used in peptide synthesis
tert-Butyl 2-(2-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate C18H22FN3O3 347.38 4-oxo, 2-(2-fluorophenyl), 1,3,8-triaza Fluorine substitution enhances metabolic stability; preclinical candidate
tert-Butyl 4-oxo-8-azaspiro[4.5]dec-2-ene-8-carboxylate C14H21NO3 251.33 4-oxo, 8-aza, double bond at C2 Positional isomer of target; altered reactivity in cycloaddition reactions

Physicochemical Properties

  • Solubility: The Boc group in the target compound improves solubility in organic solvents (e.g., THF, DCM) compared to non-Boc-protected analogues. Derivatives with polar substituents (e.g., fluorophenyl) show moderate aqueous solubility .
  • Stability : The 3-oxo group in the target compound may increase susceptibility to nucleophilic attack compared to 4-oxo isomers, which are sterically shielded .

Biological Activity

Tert-butyl 3-oxo-8-azaspiro[4.5]dec-1-ene-8-carboxylate is a complex organic compound notable for its unique spirocyclic structure, which includes a nitrogen atom within the spiro framework. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development.

  • Molecular Formula : C₁₄H₂₁NO₃
  • Molecular Weight : 255.31 g/mol
  • IUPAC Name : this compound
  • CAS Number : 1793108-54-9
  • InChI Key : KWQVEGBPAIRQQJ-UHFFFAOYSA-N

Structure and Synthesis

The compound features several functional groups, including a carbonyl group and an ester, which contribute to its chemical reactivity. Various synthetic routes have been explored for the production of this compound, enhancing its availability for biological testing.

Biological Activity

Research indicates that compounds with similar structures often exhibit significant biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of various bacterial strains.
  • Antioxidant Properties : The compound's structure suggests possible antioxidant activity, which could be beneficial in mitigating oxidative stress-related diseases.
  • Pharmacological Potential : Its unique structural features may allow it to interact with biological targets, making it a candidate for further pharmacological exploration.

Comparative Analysis with Related Compounds

A comparative analysis of this compound with structurally similar compounds reveals varying degrees of biological activity:

Compound NameCAS NumberSimilarity Index
Tert-butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate1408075-90-00.86
Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate873924-08-40.83
Tert-butyl 2-hydroxycarbonyl-acetylpiperidine479630–08–50.83
Tert-butyl 2-oxo–7–azaspiro[3.5]nonane–7–carboxylate203661–69–20.82
Tert-butyl 4-acetylpiperidine–1–carboxylate206989–61–90.82

These structural similarities highlight the potential for developing derivatives with enhanced biological activities based on the parent compound.

Case Studies and Research Findings

Recent studies have focused on the pharmacological profiles of compounds related to tert-butyl 3-oxo-8-azaspiro[4.5]dec-1-ene derivatives:

  • Antibacterial Efficacy : A study demonstrated that certain derivatives exhibited potent antibacterial activity against multidrug-resistant strains, suggesting that modifications to the spirocyclic framework could enhance efficacy against resistant pathogens.
  • Mechanism of Action : Investigations into the mechanisms of action indicate that these compounds may interact with bacterial topoisomerases, disrupting DNA replication and leading to cell death.
  • Safety Profile : Toxicological assessments are crucial for determining the safety of these compounds in clinical applications; preliminary data suggest low toxicity profiles compared to conventional antibiotics.

Q & A

Basic: What synthetic methodologies are most effective for preparing tert-butyl 3-oxo-8-azaspiro[4.5]dec-1-ene-8-carboxylate?

Methodological Answer:
The compound is typically synthesized via multi-step reactions involving spirocyclic ring formation and Boc (tert-butoxycarbonyl) protection. For example, similar spirocyclic intermediates are synthesized by alkylation of a carbamate-protected amine with brominated ethers under reflux conditions in acetonitrile, using potassium carbonate as a base . Key steps include:

  • Cyclization : Formation of the 8-azaspiro[4.5]decane core via intramolecular nucleophilic substitution.
  • Boc Protection : Introduction of the tert-butyl carbamate group under anhydrous conditions to prevent hydrolysis.
  • Oxo Group Installation : Oxidation of a secondary alcohol or deprotection of a masked ketone.
    Validation via LCMS and HPLC (e.g., retention time analysis) is critical to confirm purity and structural integrity .

Basic: How is the spirocyclic conformation of this compound confirmed experimentally?

Methodological Answer:
X-ray crystallography is the gold standard for confirming spirocyclic geometry. Programs like SHELXL (for refinement) and ORTEP-3 (for visualization) are used to analyze bond angles, torsion angles, and ring puckering parameters . For example:

  • Ring Puckering Analysis : Generalized puckering coordinates (amplitude qq, phase ϕ\phi) quantify deviations from planarity in the spirocyclic system .
  • Torsion Angle Validation : Discrepancies between experimental and computational torsion angles (e.g., DFT-optimized structures) may indicate steric strain or crystallographic packing effects.

Advanced: How can researchers resolve contradictions between spectroscopic data and crystallographic results for this compound?

Methodological Answer:
Contradictions often arise from dynamic effects (e.g., ring puckering in solution vs. solid state) or impurities. A systematic approach includes:

Variable-Temperature NMR : To detect conformational flexibility in solution (e.g., coalescence of signals at elevated temperatures).

DFT Calculations : Compare computed NMR chemical shifts (e.g., using Gaussian) with experimental data to identify dominant conformers .

HPLC-MS Purity Check : Rule out impurities causing anomalous spectroscopic signals .

Crystallographic Re-Analysis : Use WinGX to reprocess diffraction data and verify hydrogen bonding/van der Waals interactions influencing solid-state conformation .

Advanced: What strategies optimize the compound’s stability during storage for long-term pharmacological studies?

Methodological Answer:
Stability challenges stem from hydrolysis of the Boc group or oxidation of the ketone moiety. Mitigation strategies include:

  • Storage Conditions : Refrigeration (-20°C) in airtight containers under inert gas (argon/nitrogen) to prevent moisture ingress .
  • Stabilizer Additives : Use radical scavengers (e.g., BHT) to inhibit oxidation.
  • Periodic QC Checks : Monitor degradation via:
    • HPLC-UV : Detect hydrolysis products (e.g., free amine).
    • TGA/DSC : Assess thermal stability under simulated storage conditions .

Basic: What safety precautions are essential when handling this compound in laboratory settings?

Methodological Answer:
The compound exhibits acute toxicity (oral, inhalation) and skin/eye irritation per safety data sheets (SDS). Critical precautions include:

  • PPE : Nitrile gloves, safety goggles, and lab coats.
  • Ventilation : Use fume hoods during weighing/synthesis to avoid inhalation of dust .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 3-oxo-8-azaspiro[4.5]dec-1-ene-8-carboxylate
Reactant of Route 2
tert-Butyl 3-oxo-8-azaspiro[4.5]dec-1-ene-8-carboxylate

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